![molecular formula C18H16N2O2S2 B2435791 N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(phenylthio)acetamide CAS No. 898438-73-8](/img/structure/B2435791.png)
N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(phenylthio)acetamide
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Description
N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(phenylthio)acetamide, also known as MPTA, is a thiazole-based compound that has gained attention in scientific research due to its potential pharmacological properties. MPTA has been studied for its ability to inhibit certain enzymes and its potential use in the treatment of various diseases.
Scientific Research Applications
Synthetic Applications
Overview: Beyond biological activities, N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(phenylthio)acetamide has utility in organic synthesis.
Research Findings:These applications highlight the multifaceted nature of this compound, making it an intriguing subject for ongoing research. Keep in mind that scientific understanding evolves, so further investigations may reveal additional uses or refine existing ones . If you need more information or have any specific questions, feel free to ask!
properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S2/c1-22-14-9-7-13(8-10-14)16-11-24-18(19-16)20-17(21)12-23-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHMTYKNNFSACZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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